2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one
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Overview
Description
2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one is an organic compound that features a complex structure with both hydroxyl and iodine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted aldehyde with an iodine source in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxyl group but different substituents.
2-Hydroxy-2-phenylacetophenone: Another compound with a hydroxyl group and phenyl substituents.
3-Iodo-1-phenylprop-2-en-1-one: A compound with a similar iodine substitution but lacking the hydroxyl group.
Uniqueness
2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one is unique due to the combination of its hydroxyl and iodine functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
109572-49-8 |
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Molecular Formula |
C16H13IO2 |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H13IO2/c17-11-14(15(18)12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-11,15,18H |
InChI Key |
MMDDNHPCGNEMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=CI)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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